molecular formula C20H15NOS B7785700 (E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one

(E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B7785700
M. Wt: 317.4 g/mol
InChI Key: XLIOWNQLMHXRCM-PKNBQFBNSA-N
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Description

(E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one typically involves the condensation of 9-methyl-9H-carbazole-3-carbaldehyde with 2-thiopheneacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its diverse biological activities.

Mechanism of Action

The mechanism of action of (E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The carbazole moiety is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its observed biological activities.

Comparison with Similar Compounds

    (2E)-3-(9H-carbazol-3-yl)-1-(2-thienyl)prop-2-en-1-one: Lacks the methyl group on the carbazole moiety.

    (2E)-3-(9-methyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-one: Contains a phenyl group instead of the thiophene ring.

Uniqueness: The presence of both the carbazole and thiophene moieties in (E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one imparts unique electronic and structural properties, making it a valuable compound for various applications. The methyl group on the carbazole moiety may also influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(9-methylcarbazol-3-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NOS/c1-21-17-6-3-2-5-15(17)16-13-14(8-10-18(16)21)9-11-19(22)20-7-4-12-23-20/h2-13H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIOWNQLMHXRCM-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CS3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=CS3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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